2-Amino-4,6-dichloro-5-isopropylpyrimidine

Overview

Description

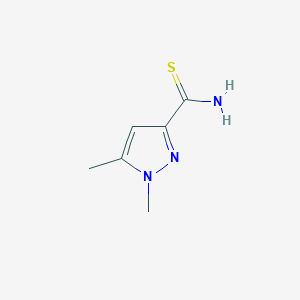

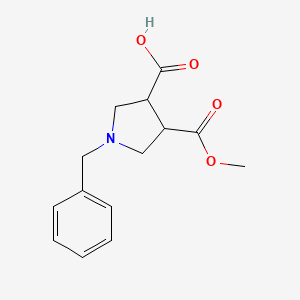

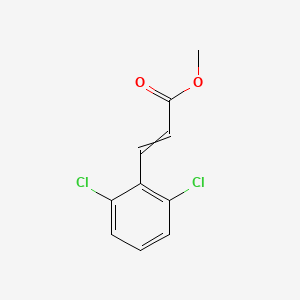

2-Amino-4,6-dichloro-5-isopropylpyrimidine is an aromatic heterocyclic compound. It contains two nitrogen atoms at positions 1 and 3 of the six-membered pyrimidine ring. Both natural and synthetic pyrimidines exist, displaying various pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

Synthesis Analysis

Several methods exist for synthesizing pyrimidines. For 2-amino-4,6-dichloro-5-isopropylpyrimidine, one optimized procedure involves using the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups. This process converts 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .

Molecular Structure Analysis

The molecular formula of 2-amino-4,6-dichloro-5-isopropylpyrimidine is C7H9Cl2N3, with a molecular weight of 206.07 g/mol. The crystal structure reveals its symmetrical arrangement, crystallizing in space group P21/n .

Chemical Reactions Analysis

The compound can undergo nucleophilic aromatic substitution (S~N~Ar) reactions. These mild and environmentally friendly conditions allow functionalization through SNAr amination with various amines, making it an important intermediate for investigating N-heterocyclic compounds .

Scientific Research Applications

Synthesis of 2-Amino-4,6-dichloro-5-nitropyrimidine

This compound is significant as an intermediate for preparing nitropyrimidines, which serve as inactivators of the DNA repairing protein MGMT. An unusual aromatic substitution process results in the formation of 2-amino-4,5,6-trichloropyrimidine, highlighting the complex chemical behavior of these compounds (Lopez et al., 2009).

Structural and Reactivity Analysis

A comprehensive analysis involving FT-IR, FT-Raman spectra, and DFT quantum chemical calculations was conducted on 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. Insights into the molecular structure, reactivity, and potential pharmacological interactions were derived, emphasizing the compound's complexity and potential as a precursor to bioactive agents (Al-Omary et al., 2017).

Biological and Medicinal Potential

Nitric Oxide Production Inhibition

A series of 5-substituted 2-amino-4,6-dichloropyrimidines were synthesized and evaluated for their ability to inhibit immune-activated nitric oxide (NO) production. These compounds demonstrated significant inhibitory effects, with the 5-fluoro-2-amino-4,6-dichloropyrimidine showing particularly high activity. This finding suggests a potential role in regulating immune responses or in therapeutic applications where NO production modulation is desired (Jansa et al., 2014).

properties

IUPAC Name |

4,6-dichloro-5-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3/c1-3(2)4-5(8)11-7(10)12-6(4)9/h3H,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGZBWFRRSIFAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(N=C1Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dichloro-5-isopropylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine](/img/structure/B3042007.png)

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propoxy]propoxy]propanoyl fluoride](/img/structure/B3042009.png)